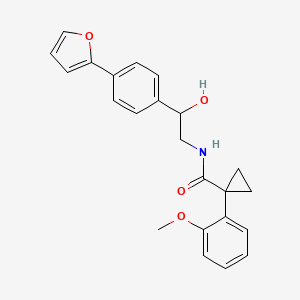

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-27-21-6-3-2-5-18(21)23(12-13-23)22(26)24-15-19(25)16-8-10-17(11-9-16)20-7-4-14-28-20/h2-11,14,19,25H,12-13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNHKGTXZHLZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopropane ring, a furan moiety, and multiple aromatic systems. The molecular formula is with a molecular weight of 341.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.4 g/mol |

| Structural Features | Cyclopropane, Furan, Aromatic Rings |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways. The presence of the furan and phenolic groups enhances its reactivity and binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of furan have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that furan derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study:

A study conducted on furan-based compounds revealed that one derivative exhibited an IC50 value of 0.15 µM against human cervical cancer cells (HeLa), indicating strong anticancer potential .

Antimicrobial Activity

Furan-containing compounds have been recognized for their antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.

Research Findings:

A study noted that certain furan derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may similarly exhibit such properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

Mechanism:

By selectively inhibiting COX-2, these compounds can reduce inflammatory responses without affecting COX-1, thereby minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with other furan derivatives known for their biological activities.

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| Furan Derivative A | Anticancer | 0.15 µM |

| Furan Derivative B | Antibacterial | 1.55 µM |

| N-(3-amino-2,4-dimethoxy phenyl)-5-furan | Antibacterial | < 10 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

a) 1-(4-Fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide (BG16262)

- Key Differences : Replaces the 2-methoxyphenyl group with a 4-fluorophenyl moiety.

- Impact :

- Molecular Formula: C₂₂H₂₀FNO₃; Molecular Weight: 365.40 g/mol.

b) N-(4-Methoxyphenyl)-2,2-diphenyl-cyclopropane-1-carboxamide

- Key Differences : Features diphenyl groups on the cyclopropane and a 4-methoxyphenyl carboxamide.

- Synthetic Complexity: Higher steric demand complicates synthesis compared to monosubstituted analogs .

c) Compound 83 () : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide

Functional Group Influence on Physicochemical Properties

Research Findings and Implications

- Structural Flexibility : The main compound’s 2-hydroxyethyl-furylphenyl side chain may improve solubility compared to bulkier analogs (e.g., diphenyl derivatives) .

- Synthetic Feasibility : The absence of stereochemical data for the main compound underscores the need for further optimization, as seen in ’s high diastereoselectivity approach .

Notes

- The pharmacological profile (e.g., binding affinity, toxicity) of the main compound remains uncharacterized in the provided evidence.

- Substituent choices (e.g., methoxy vs. fluorine) should be guided by target-specific requirements for electronic and steric interactions.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?

The synthesis involves three critical steps:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) or carbene transfer reagents to form the cyclopropane ring (modified from cyclopropane-carboxamide synthesis in ).

- Amide coupling : React the cyclopropane-carboxylic acid derivative with a hydroxyethylamine intermediate using EDC/HOBt or other coupling agents (adapted from ).

- Functionalization : Introduce the furan-phenyl group via Suzuki-Miyaura cross-coupling (boronic acid derivatives) or nucleophilic aromatic substitution ().

Q. Key optimization parameters :

- Purify intermediates via preparative HPLC or column chromatography to achieve >95% purity ().

- Monitor reaction progress using LC-MS or TLC with UV visualization ().

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

- NMR spectroscopy : Use , , and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the cyclopropane, furan, and methoxyphenyl groups ().

- X-ray crystallography : Determine absolute configuration and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) ().

- Mass spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error ().

Q. What preliminary in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorescence-based protocols ().

- Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays with IC calculations ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Impurity analysis : Use HPLC with UV/ELSD detection to identify byproducts (e.g., methoxy group degradation) and correlate with reduced activity ().

- Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out interference from compound autofluorescence or solubility issues ().

Q. What computational strategies are recommended for predicting target interactions and SAR?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or enzymes (e.g., furan interactions with hydrophobic pockets) ().

- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the cyclopropane ring under physiological conditions ().

Q. How can stereochemical effects on bioactivity be systematically studied?

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in dose-response assays ().

- X-ray/DFT correlation : Compare experimental crystal structures with DFT-optimized geometries to identify energetically favorable conformers ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.